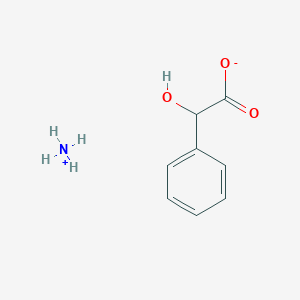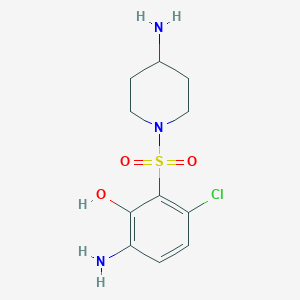
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol
Übersicht
Beschreibung
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol is a complex organic compound that features a piperidine ring, a sulfonamide group, and a chlorophenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chlorophenol with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with 4-aminopiperidine under controlled conditions to form the piperidinyl sulfonamide. Finally, the amino group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The piperidine ring and chlorophenol moiety contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-methylphenol
- 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-bromophenol
- 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-fluorophenol
Uniqueness
What sets 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.
Eigenschaften
Molekularformel |
C11H16ClN3O3S |
|---|---|
Molekulargewicht |
305.78 g/mol |
IUPAC-Name |
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol |
InChI |
InChI=1S/C11H16ClN3O3S/c12-8-1-2-9(14)10(16)11(8)19(17,18)15-5-3-7(13)4-6-15/h1-2,7,16H,3-6,13-14H2 |
InChI-Schlüssel |
ZSUVYZKDZKEFOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

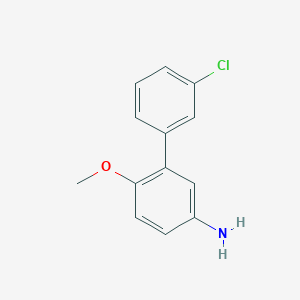
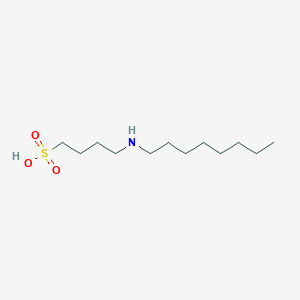


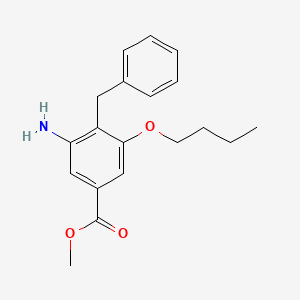
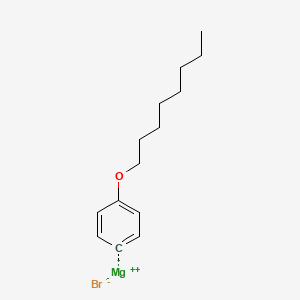
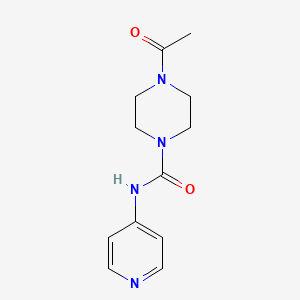
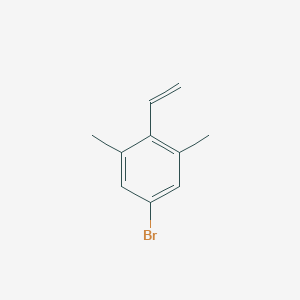

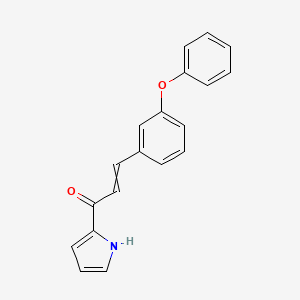
![3-Cyclopropyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B8569026.png)
![Propanedioic acid, [(2-chlorophenyl)methylene]-, diethyl ester](/img/structure/B8569034.png)
